3-Aminopropyl dihydrogen phosphate

Übersicht

Beschreibung

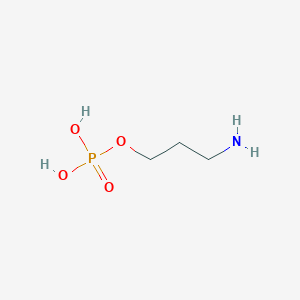

3-Aminopropyl dihydrogen phosphate is an organic compound with the molecular formula C3H10NO4P. It is also known by other names such as 1-Propanol, 3-amino-, 1-(dihydrogen phosphate) and 3-Aminopropyl monophosphate . This compound is characterized by the presence of an amino group (-NH2) and a phosphate group (-PO4H2) attached to a three-carbon propyl chain. It is commonly used in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminopropyl dihydrogen phosphate typically involves the phosphorylation of 3-amino-1-propanol. One common method includes the cyclization of 3-amino-1-propanol into a 6-membered 2,6-oxaza-phosphoryl ring in the presence of phosphorous oxychloride and an organic base. The subsequent ring-opening hydrolysis and crystallization afford the highly purified product in a high yield .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and the concentration of reactants to ensure high yield and purity. The use of advanced crystallization techniques helps in obtaining the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

3-Aminopropyl dihydrogen phosphate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The phosphate group can be reduced under specific conditions to form phosphite derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include nitro derivatives, phosphite derivatives, and various substituted amino compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-Aminopropyl dihydrogen phosphate has the molecular formula and a molecular weight of approximately 155.09 g/mol. Its structure can be represented by the SMILES notation NCCCOP(=O)(O)O and the InChI code InChI=1S/C3H10NO4P/c4-2-1-3-8-9(5,6)7/h1-4H2,(H2,5,6,7) . It is classified as an alkylating agent, often used in pharmaceutical contexts as an impurity or degradation product of other compounds.

Pharmaceutical Applications

- Drug Development : 3-APDP has been investigated for its role in drug formulations due to its biological activity. Its phosphoric acid derivative nature contributes to interactions with biological systems, making it a candidate for various therapeutic applications .

- Analytical Techniques : Research published in the Journal of Sensors highlighted the incorporation of 3-APDP into polymer-based immunosensor systems. This integration improved the accuracy and sensitivity for detecting specific target molecules, indicating its potential in enhancing analytical techniques .

Cosmetic Applications

This compound is increasingly recognized in the cosmetic industry for its anti-aging properties:

- Skin Care Formulations : It is utilized in anti-aging creams and serums due to its ability to promote fibroblast proliferation and collagen synthesis. This activity supports skin health and elasticity, making it a valuable ingredient in skincare products .

- Formulation Guidelines : Typically added at concentrations of 1-3% in the water phase of emulsions or toward the end of the formulation process, it is used in various products including lotions and sun care items .

Case Study 1: Aroma Stability in Food Chemistry

A study published in Food Chemistry examined the role of 3-APDP in the aroma stability of freshly brewed coffee. The findings indicated that 3-APDP contributed to reducing specific volatile aroma compounds during storage, suggesting its potential application in food and beverage industries to influence aroma profiles .

Case Study 2: Immunosensor Development

In another study focusing on sensor technology, researchers developed an immunosensor incorporating 3-APDP as a polymer component. The results demonstrated enhanced sensitivity and specificity for target analytes, showcasing its utility in analytical chemistry .

Wirkmechanismus

The mechanism of action of 3-Aminopropyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, while the phosphate group can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Aminopropyl monophosphate

- 3-Aminopropylphosphate

- 3-Azanylpropyl dihydrogen phosphate

Uniqueness

Compared to similar compounds, 3-Aminopropyl dihydrogen phosphate is unique due to its specific combination of an amino group and a phosphate group on a propyl chain. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in scientific research and industry .

Biologische Aktivität

3-Aminopropyl dihydrogen phosphate (3-APPA) is a phosphoric acid derivative with significant biological activity, particularly noted for its involvement in skin health and collagen synthesis. This article explores the biological properties, mechanisms of action, and potential applications of 3-APPA, supported by relevant research findings and case studies.

- Molecular Formula : C3H10NO4P

- Molecular Weight : Approximately 155.09 g/mol

- Structure :

- SMILES:

NCCCOP(=O)(O)O - InChI:

InChI=1S/C3H10NO4P/c4-2-1-3-8-9(5,6)7/h1-4H2,(H2,5,6,7)

- SMILES:

3-APPA exhibits its biological activity primarily through the following mechanisms:

- Collagen Synthesis : It enhances collagen production in fibroblasts, which is crucial for skin elasticity and repair. This property makes it a valuable ingredient in anti-aging skincare formulations.

- Melanogenesis Regulation : Research indicates that 3-APPA influences melanogenesis by modulating signaling pathways involving cyclic AMP (cAMP) and protein kinase A (PKA), leading to the activation of microphthalmia-associated transcription factor (MITF) and subsequent expression of melanogenic enzymes such as tyrosinase .

Biological Activities

The compound has been studied for various biological activities:

- Anti-aging Effects : Its role in collagen synthesis contributes to its anti-aging properties, making it a popular choice in cosmetic formulations aimed at reducing wrinkles and improving skin texture .

- Skin Lightening : By regulating melanin production, 3-APPA can potentially serve as a skin-lightening agent, offering benefits for conditions such as hyperpigmentation .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Case Study on Skin Health Improvement : A clinical trial involving topical formulations containing 3-APPA demonstrated significant improvements in skin elasticity and hydration over a 12-week period. Participants reported reduced appearance of fine lines and improved overall skin texture.

- Study on Melanogenesis : In vitro studies showed that treatment with 3-APPA resulted in a dose-dependent decrease in melanin synthesis in cultured melanocytes. The mechanism was linked to the inhibition of tyrosinase activity and modulation of MITF expression levels.

Eigenschaften

IUPAC Name |

3-aminopropyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10NO4P/c4-2-1-3-8-9(5,6)7/h1-4H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQZVISZELWDNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10147910 | |

| Record name | Aminopropyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071-28-9 | |

| Record name | 1-Propanol, 3-amino-, 1-(dihydrogen phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminopropyl dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminopropyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMINOPROPYL DIHYDROGEN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5J0Q2CM4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-APPA exert its potential anti-aging effects on the skin?

A1: Research suggests that 3-APPA may stimulate the proliferation of fibroblasts, the cells responsible for producing collagen and elastin, which provide structural support to the skin []. In both linear and 3D collagen matrix cultures, 3-APPA was observed to enhance collagen synthesis []. This increased collagen production could potentially contribute to a reduction in skin wrinkles, a common sign of aging.

Q2: What is the synthesis process for 3-APPA and what are its advantages?

A2: The novel synthesis of 3-APPA involves a two-step process []:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.